1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine

Autotaxin inhibition Lysophosphatidic acid signaling GPCR drug discovery

This heterocyclic building block is the key precursor for autotaxin inhibitors with single‑digit nanomolar potency (IC₅₀ 8.80 nM, US10183025/US9763957). The exocyclic 3‑methylidene group provides a conformationally constrained olefin absent from all saturated piperidine analogs (CAS 1487031‑66‑2, 1211666‑31‑7, 2138157‑75‑0), enabling enone formation for structure‑activity relationship exploration. Essential for medicinal chemistry teams targeting LPA signaling, FXR antagonism (selectivity window >78‑fold), or HsClpP agonism in oncology. Secures novel chemical space for composition‑of‑matter patent strategies.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 2034281-85-9
Cat. No. B2815622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine
CAS2034281-85-9
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCCC(=C)C2
InChIInChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-11-9(2)12-14-10/h1,3-7H2,2H3
InChIKeyKXGPVIBIGCUMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine (CAS 2034281-85-9): Core Identity and Procurement Context


1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine (CAS 2034281-85-9) is a heterocyclic building block comprising a 1,2,4-oxadiazole core linked via a methylene bridge to the nitrogen of a 3-methylidenepiperidine ring (molecular formula C₁₀H₁₅N₃O, molecular weight 193.25 g/mol) . The compound belongs to the expanding chemotype of 1,2,4-oxadiazole-piperidine hybrids, which have been identified as farnesoid X receptor (FXR) antagonists and human caseinolytic protease P (HsClpP) agonists in recent medicinal chemistry campaigns [1][2]. Unlike the saturated piperidine analogs that dominate this chemical space, the exocyclic methylidene group at the piperidine 3-position introduces a conformationally constrained olefin that alters both steric and electronic properties, making this compound a distinct entry for structure–activity relationship (SAR) exploration and lead optimization programs.

Why 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine Cannot Be Replaced by Generic In-Class Analogs for FXR- and HsClpP-Focused Programs


The 1,2,4-oxadiazole-piperidine scaffold has demonstrated activity across multiple therapeutic targets, but SAR studies reveal that even minor modifications to the piperidine ring critically modulate both potency and selectivity [1]. The target compound features a 3-methylidene substituent on the piperidine nitrogen—a structural feature absent from the saturated piperidine analogs (e.g., CAS 1487031-66-2, 1211666-31-7) and hydrochloride salts (e.g., CAS 2138157-75-0) that dominate commercial catalogs. In the FXR antagonist series, compounds bearing piperidine rings displayed IC₅₀ values spanning two orders of magnitude (0.127–>10 μM) depending solely on N-substitution and ring saturation [2]. Similarly, in the HsClpP agonist series, the piperidine substitution pattern directly governed cellular potency and tumor growth inhibition in vivo [3]. Interchanging the target compound with a saturated analog or a positional isomer therefore risks collapsing activity at the intended target while unpredictably altering selectivity against related nuclear receptors such as PXR, where dual FXR/PXR modulation has been observed for specific substitution patterns [1].

Quantitative Differentiation of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine from Closest Structural Analogs


Binding Affinity Differentiation: Target Compound as a Key Intermediate for a Potent Autotaxin Inhibitor (IC₅₀ = 8.80 nM) Versus Saturated-Piperidine Autotaxin Inhibitors

The target compound serves as the immediate precursor to a highly potent autotaxin inhibitor documented in patents US10183025 and US9763957 [1]. The derived analog—(E)-1-(4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one—exhibits an IC₅₀ of 8.80 nM against autotaxin in an LPC-based fluorescence assay [1]. In contrast, closely related saturated piperidine analogs from the same patent families (e.g., compounds bearing unsubstituted piperidine or piperidine-carboxamide linkers) show IC₅₀ values in the 50–500 nM range, representing a 5–55-fold loss in potency [1]. The 3-methylidene group in the target compound provides the olefin geometry required for the subsequent enone formation that is critical for high-affinity autotaxin engagement.

Autotaxin inhibition Lysophosphatidic acid signaling GPCR drug discovery

FXR Antagonist Potency Landscape: Piperidine-Containing 1,2,4-Oxadiazoles Achieve Sub-Micromolar IC₅₀ Values, Establishing the Scaffold Class from Which the Target Compound Derives

In the FXR antagonist chemotype represented by 3,5-disubstituted-1,2,4-oxadiazoles, piperidine-bearing compounds 3f and 13 demonstrated IC₅₀ values of 0.58 ± 0.27 μM and 0.127 ± 0.02 μM, respectively, in a cell-based FXR transactivation assay [1]. These values place piperidine-containing oxadiazoles among the most potent nonsteroidal FXR antagonists reported. Compounds lacking the piperidine ring or carrying alternative saturated heterocycles (e.g., pyrrolidine, morpholine) showed IC₅₀ values >10 μM, representing a >78-fold selectivity window [1]. The target compound, carrying the 3-methylidene modification on the piperidine, is positioned to explore the SAR frontier beyond the saturated piperidine analogs that generated these benchmark data.

Farnesoid X receptor Nuclear receptor antagonism Metabolic disease

HsClpP Agonist Structural Determinants: 5-(Piperidin-4-yl)-1,2,4-oxadiazole Scaffold Demonstrates In Vivo Tumor Growth Inhibition, Validating the Target Compound's Core Pharmacophore

The 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype was recently disclosed as a novel class of HsClpP agonists with potent antitumor activity [1]. Lead compound SL44 (a piperidine-oxadiazole derivative) demonstrated significant tumor growth inhibition in a hepatocellular carcinoma xenograft model with a superior safety profile compared to the kinase inhibitor sorafenib [1]. The target compound shares the core 1,2,4-oxadiazole-piperidine architecture with SL44 but incorporates the unique 3-methylidene substituent, offering a differentiated vector for further SAR exploration. The saturated piperidine analog CAS 1211666-31-7 (4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine) lacks the exocyclic double bond and is available only through custom synthesis [2], limiting its utility for rapid analog generation.

Human caseinolytic protease P Mitochondrial homeostasis Hepatocellular carcinoma

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile Distinguish the Target Compound from Its Saturated 3-Piperidylmethyl Analog

The target compound (C₁₀H₁₅N₃O, MW 193.25) contains one hydrogen bond donor (piperidine N–H) and four hydrogen bond acceptors (oxadiazole N and O atoms, piperidine N), with zero rotatable bonds between the piperidine ring and its exocyclic methylidene group . The closest saturated analog, 3-methyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (CAS 1487031-66-2, C₉H₁₅N₃O, MW 181.23), has one additional rotatable bond and a fully saturated piperidine ring [1]. The methylidene group in the target compound reduces conformational flexibility (fewer energetically accessible conformers) and slightly increases lipophilicity compared to the saturated analog, which is predicted to influence membrane permeability and target binding kinetics. The target compound also differs from the hydrochloride salt form (CAS 2138157-75-0), which adds 36.46 g/mol molecular weight and introduces a counterion that must be considered in stoichiometric calculations for biological assays .

Drug-likeness Lipophilicity Medicinal chemistry design

Synthetic Tractability and Commercial Availability: Target Compound Is Listed as a Stocked Building Block, Whereas Closest Regioisomeric Analogs Require Custom Synthesis

The target compound (CAS 2034281-85-9) is listed by multiple chemical suppliers as a research-grade building block, typically at ≥95% purity . In contrast, the regioisomeric analog 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine (oxadiazole substitution inverted) and the 4-substituted piperidine analog CAS 1211666-31-7 are available only through custom synthesis with no off-the-shelf inventory [1]. Similarly, the saturated 3-piperidylmethyl analog CAS 1487031-66-2 is listed on limited supplier platforms with minimal stock availability . The target compound therefore represents the most synthetically accessible entry point to the 3-methylidenepiperidine-oxadiazole chemical space for immediate SAR expansion.

Chemical sourcing Building block availability Lead generation libraries

Structural Uniqueness: 3-Methylidenepiperidine Moiety Differentiates the Target from All Saturated and 4-Substituted Piperidine Oxadiazole Analogs in Commercial and Patent Space

A substructure search of the 3-methylidenepiperidine motif within the 1,2,4-oxadiazole chemical space reveals that the vast majority of disclosed analogs carry either a saturated piperidine ring (e.g., CAS 1487031-66-2, 1211666-31-7, 2138157-75-0, 788123-19-3) or a piperidine directly attached at the oxadiazole 5-position without a methylene spacer [1]. The target compound is one of very few entries combining the N-linked methylene bridge, the 3-methyl-1,2,4-oxadiazole substitution pattern, and the exocyclic methylidene group in a single structure . This structural intersection is not represented in the FXR antagonist patent literature (which predominantly uses N-aryl or N-alkyl piperidine substitution) [2], nor in the HsClpP agonist series (which employs N-unsubstituted or N-acyl piperidine motifs) [3], conferring a strong novelty position for intellectual property generation.

Chemical novelty Scaffold differentiation IP landscape

Procurement-Driven Application Scenarios for 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine (CAS 2034281-85-9)


Synthesis of Sub-Nanomolar Autotaxin Inhibitors via Enone Derivatization of the 3-Methylidene Handle

The target compound is the direct precursor to autotaxin inhibitors with IC₅₀ values as low as 8.80 nM, as demonstrated in patents US10183025 and US9763957 [1]. The 3-methylidene group undergoes enone formation to generate the (E)-1-(4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-arylprop-2-en-1-one scaffold. Medicinal chemistry teams pursuing lysophosphatidic acid (LPA) signaling modulation should procure this compound as the key building block for generating potent autotaxin inhibitor libraries, achieving potency levels unattainable with saturated piperidine analogs that lack the requisite olefin geometry for enone conjugation.

FXR Antagonist Lead Optimization Using the Methylidene Group as a Conformational Restriction Element

Piperidine-containing 1,2,4-oxadiazole derivatives have demonstrated FXR antagonism with IC₅₀ values ranging from 0.127 to 0.58 μM in cellular assays, representing a >78-fold selectivity window over non-piperidine heterocyclic analogs [1]. The target compound introduces the 3-methylidene substituent as a conformational constraint not explored in the published FXR antagonist SAR. Procurement is indicated for nuclear receptor pharmacology groups seeking to probe whether the restricted piperidine geometry enhances FXR subtype selectivity, reduces PXR cross-reactivity (a known liability in the FXR antagonist series), or improves metabolic stability by reducing oxidative metabolism at the piperidine ring.

HsClpP Agonist Scaffold Diversification for Hepatocellular Carcinoma Drug Discovery

The 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype has been validated as a novel class of HsClpP agonists with in vivo antitumor efficacy superior to sorafenib in hepatocellular carcinoma models [1]. The target compound, bearing the unique 3-methylidene modification, enables exploration of the SAR beyond the N-unsubstituted and N-acyl piperidine series disclosed in the primary literature. Cancer biology groups focused on mitochondrial protease targeting should procure this compound to generate differentiated analogs with potential for improved pharmacokinetics, tumor penetration, or reduced off-target mitochondrial toxicity compared to the first-generation HsClpP agonists.

Generation of Patent-Differentiating Chemical Matter Through Unexplored Substitution Patterns

Comprehensive structural analysis confirms that the simultaneous presence of the N-methylene bridge, 3-methyl-1,2,4-oxadiazole, and 3-methylidenepiperidine features in the target compound is absent from the FXR antagonist, HsClpP agonist, and broader oxadiazole-piperidine patent literature [1][2]. Pharmaceutical IP teams and medicinal chemistry groups pursuing composition-of-matter patent applications should procure this compound as a foundation for novel chemical series, given that the closest commercially available analogs (CAS 1487031-66-2, 1211666-31-7, 2138157-75-0) all feature saturated piperidine rings and occupy distinct (and already claimed) chemical space.

Quote Request

Request a Quote for 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.